Physicochemical Properties of 2-(1H-Pyrazol-3-yl)piperazine: An In-depth Technical Guide
Physicochemical Properties of 2-(1H-Pyrazol-3-yl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-Pyrazol-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The molecule incorporates both a pyrazole and a piperazine moiety, structural motifs present in a wide range of biologically active compounds.[1][2][3][4] Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for designing and developing new chemical entities with therapeutic potential.
While experimental data for 2-(1H-Pyrazol-3-yl)piperazine is limited in publicly available literature, this guide compiles the existing information and provides comparative data from structurally related compounds to offer valuable insights. Additionally, it outlines standard experimental protocols for the determination of key physicochemical parameters and illustrates a plausible synthetic route and potential biological targets.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(1H-Pyrazol-3-yl)piperazine, these properties are influenced by the interplay of the aromatic, weakly basic pyrazole ring and the non-aromatic, basic piperazine ring.
Table 1: General Physicochemical Properties of 2-(1H-Pyrazol-3-yl)piperazine
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄ | [5][6][7] |
| Molecular Weight | 152.20 g/mol | [5] |
| Appearance | Powder | [5] |
| CAS Number | 111781-55-6 | [5][6][7] |
| Synonyms | 3-(Piperazin-2-yl)-1H-pyrazole | [5] |
Lipophilicity, Acidity, and Solubility
Lipophilicity (LogP), dissociation constant (pKa), and aqueous solubility are critical determinants of a drug's bioavailability and its ability to interact with biological targets.
Table 2: Predicted and Comparative Data for LogP, pKa, and Solubility
| Property | 2-(1H-Pyrazol-3-yl)piperazine (Predicted/Inferred) | Pyrazole (Experimental) | Piperazine (Experimental) |
| XLogP3-AA | -1.0 (Predicted) | 0.33 (at 25°C) | - |
| pKa | Inferred to have basic pKa values due to the piperazine moiety. | 2.49 (at 25°C) | pKa1 = 5.35, pKa2 = 9.73 |
| Aqueous Solubility | Inferred to be soluble in water. | Soluble | Freely soluble |
Thermal Properties
The melting and boiling points of a compound are important for its characterization, purification, and formulation.
Table 3: Comparative Data for Melting and Boiling Points
| Property | 2-(1H-Pyrazol-3-yl)piperazine (Experimental) | Pyrazole (Experimental) | Piperazine (Experimental) |
| Melting Point | Not Available | 67-70 °C | 109-112 °C |
| Boiling Point | Not Available | 186-188 °C | 145-146 °C |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are standard protocols that can be employed for 2-(1H-Pyrazol-3-yl)piperazine.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.
Caption: Shake-Flask Method for LogP Determination.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added.
Caption: Potentiometric Titration for pKa Measurement.
Determination of Aqueous Solubility (Equilibrium Solubility Method)
This method determines the thermodynamic solubility of a compound in an aqueous medium.
Caption: Equilibrium Method for Solubility Determination.
Synthesis and Potential Biological Activity
Synthetic Approach
While specific synthesis details for 2-(1H-Pyrazol-3-yl)piperazine are not extensively documented in the provided search results, a plausible synthetic route can be inferred from general methods for preparing pyrazole and piperazine derivatives. A common approach involves the reaction of a pyrazole precursor with a protected piperazine derivative.
Caption: Plausible Synthetic Pathway.
Potential Biological Signaling Pathways
Derivatives of both pyrazole and piperazine are known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, antimicrobial, anticancer, and central nervous system effects.[2][3][4] The combination of these two pharmacophores in 2-(1H-Pyrazol-3-yl)piperazine suggests potential interactions with various biological targets.
Caption: Potential Biological Targets and Activities.
Conclusion
2-(1H-Pyrazol-3-yl)piperazine is a molecule with significant potential in drug discovery, owing to its hybrid structure containing two pharmacologically relevant moieties. While a complete experimental physicochemical profile is not yet available in the public domain, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The outlined experimental protocols offer a clear path for the determination of its key properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. 2-(1H-Pyrazol-3-yl)piperazine | CymitQuimica [cymitquimica.com]
- 6. 2-(1h-pyrazol-3-yl)piperazine,(CAS# 111781-55-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Piperazine, 2-(1H-pyrazol-3-yl)- (9CI) | 111781-55-6 [chemicalbook.com]
- 8. Pyrazole | 288-13-1 [chemicalbook.com]
